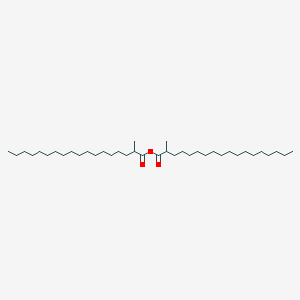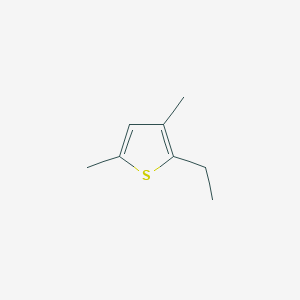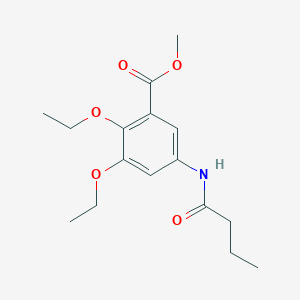![molecular formula C16H13NO B14353281 4-[(Isoquinolin-4-yl)methyl]phenol CAS No. 90136-99-5](/img/structure/B14353281.png)
4-[(Isoquinolin-4-yl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Isoquinolin-4-yl)methyl]phenol is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound that is structurally similar to quinoline The compound this compound features a phenol group attached to an isoquinoline moiety via a methyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Isoquinolin-4-yl)methyl]phenol can be achieved through several methods. One common approach involves the use of isoquinoline derivatives and phenol derivatives as starting materials. The reaction typically involves the formation of a carbon-carbon bond between the isoquinoline and phenol moieties.
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions to form isoquinoline derivatives.
Bischler-Napieralski Reaction: This reaction involves the cyclization of β-phenylethylamine derivatives with acid chlorides to form isoquinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Isoquinolin-4-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The isoquinoline moiety can undergo reduction to form tetrahydroisoquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on both the phenol and isoquinoline rings.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Tetrahydroisoquinoline derivatives
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
4-[(Isoquinolin-4-yl)methyl]phenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[(Isoquinolin-4-yl)methyl]phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, influencing their activity.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: Structurally similar to isoquinoline but with the nitrogen atom in a different position.
Tetrahydroisoquinoline: A reduced form of isoquinoline with potential biological activities.
Uniqueness
4-[(Isoquinolin-4-yl)methyl]phenol is unique due to the presence of both phenol and isoquinoline moieties, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
90136-99-5 |
|---|---|
Formule moléculaire |
C16H13NO |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
4-(isoquinolin-4-ylmethyl)phenol |
InChI |
InChI=1S/C16H13NO/c18-15-7-5-12(6-8-15)9-14-11-17-10-13-3-1-2-4-16(13)14/h1-8,10-11,18H,9H2 |
Clé InChI |
AAGPJWJOHXHNQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14353207.png)
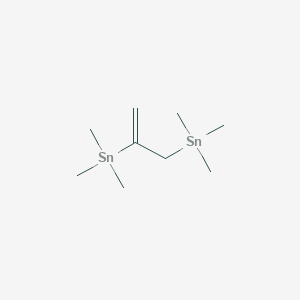
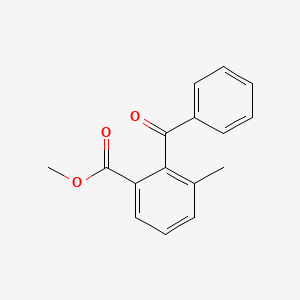
![2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14353228.png)
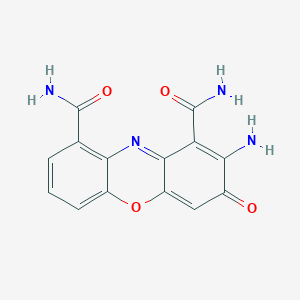
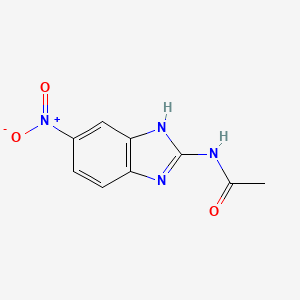
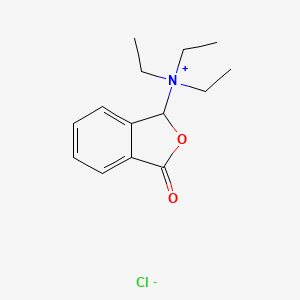
![Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate](/img/structure/B14353249.png)
![1-[2-(Hydroxyimino)-2-phenylethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14353252.png)
![5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL](/img/structure/B14353254.png)
